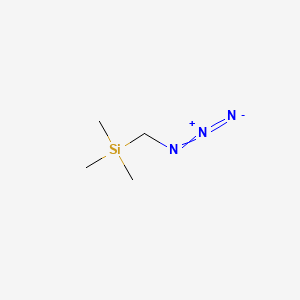

![molecular formula C11H13ClN2O2 B1267281 N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide CAS No. 446848-52-8](/img/structure/B1267281.png)

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

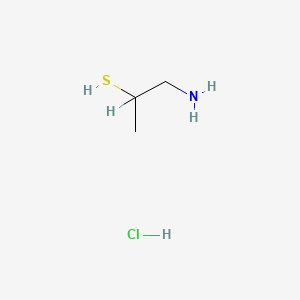

Synthesis Analysis

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and related compounds involves multiple steps, including acetylation, esterification, and ester interchange processes. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through a series of reactions (Zhong-cheng & Wan-yin, 2002). Another study involved the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide (Jian-wei, 2009).

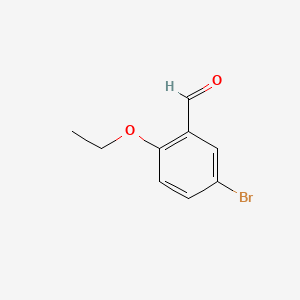

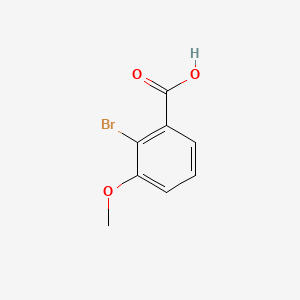

Molecular Structure Analysis

Crystal structure analyses of related compounds, such as N-(4-methyl phenyl)-2,2,2-trichloroacetamide and others, reveal that the phenyl rings and the acetamide group are planar, suggesting little strain and hence little π-bonding. The orientation of these groups indicates minimal deviation in bond angles, contributing to the stability of the molecule (Dou et al., 1997).

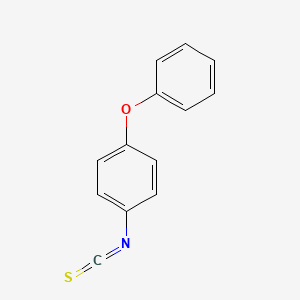

Chemical Reactions and Properties

Studies on related compounds provide insights into their chemical reactivity and interactions. For instance, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its derivatives demonstrate complex intermolecular interactions such as hydrogen bonding, which contributes to their chemical properties and potential reactivity patterns (Boechat et al., 2011).

Scientific Research Applications

Antimalarial Activity

- A study by Werbel et al. (1986) explored derivatives related to this compound for antimalarial activity. They synthesized a series of compounds with similar structures and found them to have increasing antimalarial potency against Plasmodium berghei in mice. This suggests potential applications in malaria treatment and prevention (Werbel et al., 1986).

Herbicide and Pesticide Research

- The compound has been studied in the context of herbicide and pesticide research. Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of such chemicals (Coleman et al., 2000).

Analytical Chemistry Applications

- In analytical chemistry, Lu and Giese (2000) discussed a compound named AMACE1, which is closely related to N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide. They synthesized this compound for use in trace organic analysis, demonstrating its utility in detecting oxidative sugar damage to DNA (Lu & Giese, 2000).

Antimicrobial Properties

- Research by Waheed et al. (2019) on the synthesis and characterization of new metal complexes with a ligand similar to N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide revealed antibacterial properties. This indicates potential applications in developing new antimicrobial agents (Waheed et al., 2019).

Pharmaceutical Analysis

- Damjanoska et al. (2020) used a related compound in the development of an HPLC method for determining impurities in paracetamol tablets. This highlights its role in pharmaceutical quality control (Damjanoska et al., 2020).

Crystal Structure Analysis

- Dou et al. (1997) studied the crystal structures of related compounds, providing insights into their molecular configurations and interactions. This type of research is fundamental in material science and drug design (Dou et al., 1997).

Synthesis and Characterization in Organic Chemistry

- Zhong-cheng and Shu Wan-yin (2002) synthesized and characterized 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound closely related to N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, underscoring its significance in organic synthesis and chemical analysis (Zhong-cheng & Shu Wan-yin, 2002).

Safety And Hazards

properties

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBFPNOXSSVIIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309698 |

Source

|

| Record name | N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide | |

CAS RN |

446848-52-8 |

Source

|

| Record name | N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)